molecular formula C10H16N2O2S B13973647 N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide

N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide

Cat. No.: B13973647
M. Wt: 228.31 g/mol
InChI Key: VMBNJBLTDDBJSO-UHFFFAOYSA-N
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Description

N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide is a chemical compound that features a pyridine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors under controlled conditions. One common method involves the reaction of 2-bromoethylsulfonamide with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
  • N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide

Uniqueness

N-isopropyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its specific structural features, such as the position of the pyridine ring and the isopropyl group. These features can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-propan-2-yl-1-pyridin-2-ylethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3

InChI Key

VMBNJBLTDDBJSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C(C)C1=CC=CC=N1

Origin of Product

United States

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